molecular formula C20H18N4O4S2 B2716088 Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate CAS No. 890626-67-2

Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2716088
CAS No.: 890626-67-2
M. Wt: 442.51
InChI Key: VOFZLBGHCLVGSQ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate is a useful research compound. Its molecular formula is C20H18N4O4S2 and its molecular weight is 442.51. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Chemistry Synthesis

The compound is a product of heterocyclization reactions involving 1-(benzothiazol-2-yl)-4-phenylthiosemicarbazide. When reacted with methyl iodide and sodium acetate in boiling ethanol, it yields a complex thiadiazole derivative, showcasing its utility in synthesizing novel heterocyclic compounds with potential biological activities. This reaction pathway underscores the compound's significance in the synthesis of complex molecules for further pharmacological and chemical property studies (Savitskii, Vas’kevich, Zborovskii, Staninets, But, & Chernega, 2008).

Photodynamic Therapy Application

In photodynamic therapy research, compounds containing the 1,3,4-thiadiazole moiety, similar to the core structure of the specified compound, have been synthesized and evaluated for their potential applications. For instance, new zinc phthalocyanine derivatives exhibiting high singlet oxygen quantum yield have been developed, indicating the relevance of thiadiazole derivatives in designing photosensitizers for cancer treatment. These compounds demonstrate promising fluorescence properties and high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Photovoltaic Materials Development

The synthesis and investigation of materials for photovoltaic applications have also been a significant area of research. Derivatives of benzothiadiazole, like the mentioned compound, have been explored for their potential in polymer photovoltaic devices. These investigations aim to enhance the efficiency of solar cells through the development of new materials with optimized band gaps and electronic properties, contributing to the advancement of renewable energy technologies (Helgesen, Bjerring, Nielsen, & Krebs, 2010).

Corrosion Inhibition Studies

Furthermore, benzothiazole derivatives have been studied for their corrosion inhibition properties, which is crucial for protecting metals against corrosion in acidic environments. Such research not only highlights the chemical versatility of thiadiazole and benzothiazole compounds but also their practical applications in industrial processes, offering insights into the development of more effective corrosion inhibitors (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).

Properties

IUPAC Name

methyl 3-(1,3-benzothiazol-2-yl)-2-(2-methoxy-2-oxoethyl)-5-phenylimino-1,3,4-thiadiazolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-16(25)12-20(17(26)28-2)24(19-22-14-10-6-7-11-15(14)29-19)23-18(30-20)21-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFZLBGHCLVGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(N(NC(=NC2=CC=CC=C2)S1)C3=NC4=CC=CC=C4S3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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